molecular formula C17H15FO5 B6410575 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid CAS No. 1261939-54-1

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid

Cat. No.: B6410575
CAS No.: 1261939-54-1
M. Wt: 318.30 g/mol
InChI Key: IWLPLZBPNKGDNY-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a methoxy group attached to the benzene ring

Properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO5/c1-3-23-17(21)12-6-4-10(8-14(12)18)11-5-7-13(16(19)20)15(9-11)22-2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLPLZBPNKGDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691953
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-54-1
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 4-iodobenzoate. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 3-fluorophenylboronic acid in the presence of a palladium catalyst to introduce the fluorophenyl group. Finally, the methoxy group is introduced via a nucleophilic substitution reaction using sodium methoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it into an alcohol or an aldehyde.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid in biological systems involves its interaction with specific molecular targets. The ethoxycarbonyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability by forming strong interactions with the target site .

Comparison with Similar Compounds

Comparison:

    4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid: is unique due to the presence of both the methoxy and ethoxycarbonyl groups, which can influence its reactivity and biological activity.

    4-(Ethoxycarbonyl)-3-fluorophenylboronic acid: and lack the methoxy group, which may result in different chemical properties and applications.

    4-Ethoxycarbonylphenylboronic acid: does not contain the fluorine atom, which can affect its binding interactions and stability .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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